1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic Acid
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Overview
Description
1-bromo-4-oxo-3-oxabicyclo[310]hexane-6-carboxylic acid is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a bromine atom, a ketone group, and an oxirane ring within its molecular framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound, followed by cyclization to form the oxirane ring. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other substituents, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of substituted bicyclic compounds .
Scientific Research Applications
1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid
- 1-fluoro-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid
- 1-iodo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid
Uniqueness
Compared to these similar compounds, 1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. This uniqueness makes it particularly valuable in synthetic chemistry and various research applications .
Properties
IUPAC Name |
1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO4/c7-6-1-11-5(10)3(6)2(6)4(8)9/h2-3H,1H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCANVLCIISWUFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C(C2C(=O)O)C(=O)O1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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